molecular formula C10H6F7NO B13993462 3,3,4,4,5,5,5-Heptafluoro-1-pyridin-2-ylpentan-2-one CAS No. 336-60-7

3,3,4,4,5,5,5-Heptafluoro-1-pyridin-2-ylpentan-2-one

Cat. No.: B13993462
CAS No.: 336-60-7
M. Wt: 289.15 g/mol
InChI Key: UMAGRURZHCBKFO-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,5-Heptafluoro-1-pyridin-2-ylpentan-2-one: is a fluorinated organic compound with the molecular formula C10H6F7NO . It is characterized by the presence of a pyridine ring and a heptafluorinated pentanone chain. This compound is known for its high chemical stability and unique properties due to the presence of multiple fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,5-Heptafluoro-1-pyridin-2-ylpentan-2-one typically involves the reaction of 2-methylpyridine with heptafluoropropyl iodide under specific conditions. The reaction is carried out in the presence of a strong base such as potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an inert atmosphere to prevent any side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.

    Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium cyanide

Major Products Formed:

Scientific Research Applications

Chemistry: 3,3,4,4,5,5,5-Heptafluoro-1-pyridin-2-ylpentan-2-one is used as a building block in the synthesis of various fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced chemical stability and resistance to degradation .

Biology: In biological research, this compound is used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated nature allows for easy detection and quantification in biological systems .

Medicine: The presence of fluorine atoms can enhance the bioavailability and metabolic stability of drug candidates .

Industry: Industrially, this compound is used in the production of specialty polymers and coatings. Its high chemical stability and resistance to harsh conditions make it suitable for use in demanding applications .

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,5-Heptafluoro-1-pyridin-2-ylpentan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The presence of fluorine atoms can enhance the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

  • 1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene
  • 3,3,4,4,5,5,5-Heptafluoro-1-pentene
  • 1-Pentanethiol, 3,3,4,4,5,5,5-heptafluoro-

Comparison: Compared to these similar compounds, 3,3,4,4,5,5,5-Heptafluoro-1-pyridin-2-ylpentan-2-one is unique due to the presence of a pyridine ring, which imparts additional chemical properties and reactivity. The pyridine ring can participate in various chemical reactions, making the compound more versatile in synthetic applications .

Properties

CAS No.

336-60-7

Molecular Formula

C10H6F7NO

Molecular Weight

289.15 g/mol

IUPAC Name

3,3,4,4,5,5,5-heptafluoro-1-pyridin-2-ylpentan-2-one

InChI

InChI=1S/C10H6F7NO/c11-8(12,9(13,14)10(15,16)17)7(19)5-6-3-1-2-4-18-6/h1-4H,5H2

InChI Key

UMAGRURZHCBKFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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